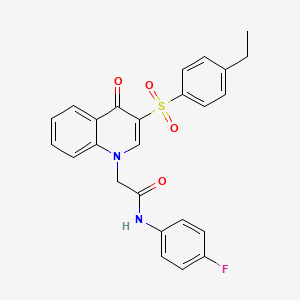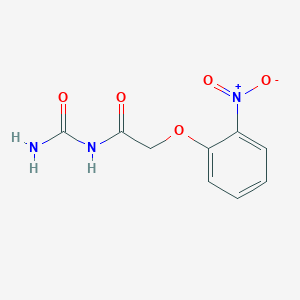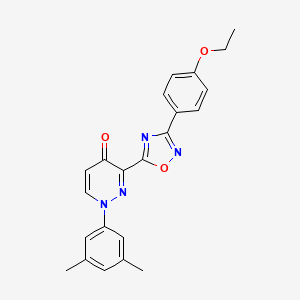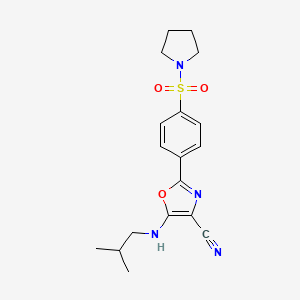![molecular formula C15H13N5OS B2466790 {[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile CAS No. 1223918-81-7](/img/structure/B2466790.png)
{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is a complex organic molecule that contains a triazole ring . Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
The molecular structure of a compound can often be inferred from its name, but the name{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is quite complex and would require a detailed analysis to fully understand .
Scientific Research Applications
Synthesis and Derivative Applications
Synthesis of Triazolo-Thiadiazin Derivatives and Antioxidant Ability : The compound was involved in the synthesis of new derivatives for fused 1,2,4-triazole-thiadiazine. Certain derivatives demonstrated significant antioxidant abilities, outperforming known antioxidants like ascorbic acid and BHT in DPPH and FRAP assays (Shakir, Ali, & Hussain, 2017).
Development of Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment : The compound was part of a series aimed at inhibiting dipeptidyl peptidase IV (DPP-IV), showing potential for treating type 2 diabetes. It exhibited strong inhibitory properties and oral efficacy in preclinical models, showcasing promise as a treatment option (Kim et al., 2005).
Antimicrobial and Antitumor Activity of Triazolo-Pyridine Derivatives : The synthesis of new tricyclic heterocyclic systems based on triazolo-pyridine derivatives revealed their potential in antimicrobial and antitumor applications. These compounds were subjected to structural and activity analyses, indicating their utility in medical research (Paronikyan et al., 2016).
Anticoronavirus and Antitumoral Activity of Triazolo-Thiadiazin Derivatives : A novel series of derivatives showed promise in inhibiting coronavirus replication and tumor growth. The study indicated that structural modifications could fine-tune the biological properties, offering insights into drug development strategies (Jilloju et al., 2021).
Biotechnological and Analytical Applications
- Microbial Bioreduction and Enantioselective Production : The compound was used in microbial bioreduction processes to produce chiral intermediates of the anti-diabetic drug, sitagliptin. The use of whole cells of Pseudomonas pseudoalcaligenes demonstrated high enantioselectivity and yield, highlighting the potential of microbial processes in pharmaceutical production (Wei et al., 2016).
Future Directions
The future directions for the study of a compound depend on its current state of research and potential applications. Triazoles are a well-studied class of compounds with a wide range of biological activities , suggesting that there could be many potential future directions for the study of new triazole derivatives.
properties
IUPAC Name |
2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-10-3-4-12(9-11(10)2)19-6-7-20-13(14(19)21)17-18-15(20)22-8-5-16/h3-4,6-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRMJYVEEKWCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC#N)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2466708.png)
![2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B2466709.png)

![4-Thiophen-3-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2466713.png)


![1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466716.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2466719.png)
![8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B2466722.png)


![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2466727.png)
![1-[3-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2466728.png)